Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17417935
InChI: InChI=1S/C7H12FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1
SMILES:
Molecular Formula: C7H12FNO2
Molecular Weight: 161.17 g/mol

Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate

CAS No.:

Cat. No.: VC17417935

Molecular Formula: C7H12FNO2

Molecular Weight: 161.17 g/mol

* For research use only. Not for human or veterinary use.

Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate -

Specification

Molecular Formula C7H12FNO2
Molecular Weight 161.17 g/mol
IUPAC Name methyl (3R,4S)-3-fluoropiperidine-4-carboxylate
Standard InChI InChI=1S/C7H12FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1
Standard InChI Key CITOGGQERKZEIB-RITPCOANSA-N
Isomeric SMILES COC(=O)[C@@H]1CCNC[C@@H]1F
Canonical SMILES COC(=O)C1CCNCC1F

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s core structure consists of a piperidine ring (C₅H₁₀N) with a fluorine atom at carbon-3 and a methyl ester (-COOCH₃) at carbon-4. The molecular formula is C₇H₁₂FNO₂, yielding a molecular weight of 161.17 g/mol. The (3R,4S) stereochemistry introduces axial chirality, which influences its conformational stability and interaction with biological targets.

Key Structural Features:

  • Fluorine Substituent: Enhances electronegativity and metabolic stability compared to non-fluorinated analogs.

  • Methyl Ester Group: Improves lipophilicity, facilitating membrane permeability in drug delivery applications .

  • Piperidine Ring: Provides a rigid scaffold for receptor binding, commonly exploited in neurological and cardiovascular therapeutics .

Stereochemical Analysis

Racemic mixtures of fluoropiperidines often exhibit distinct biological activities compared to enantiopure forms. For example, the (3R,4S) configuration in related compounds like rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride demonstrates enhanced binding to γ-aminobutyric acid (GABA) receptors. Computational models predict similar stereospecific interactions for rac-methyl (3R,4S)-3-fluoropiperidine-4-carboxylate, particularly in modulating ion channel function .

Synthetic Pathways and Optimization

Nucleophilic Fluorination

Compound NameMolecular FormulaMolecular Weight (g/mol)CCS (Ų) [M+H]+
rac-Methyl (3R,4S)-3-fluoropiperidine-4-carboxylate*C₇H₁₂FNO₂161.17~135
rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochlorideC₆H₁₁ClFNO₂183.61131.5
(3S,4R)-1-(Tert-Boc)-3-fluoropiperidine-4-carboxylic acid C₁₁H₁₈FNO₄247.26N/A

*Predicted values based on structural analogs .

Biological Activity and Mechanistic Insights

Receptor Binding and Selectivity

Fluorinated piperidines are known to interact with neurotransmitter receptors. For example, rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride exhibits antagonism at α2δ subunits of voltage-gated calcium channels, reducing neuropathic pain signals. By analogy, rac-methyl (3R,4S)-3-fluoropiperidine-4-carboxylate may modulate:

  • GABAₐ Receptors: Enhancing inhibitory neurotransmission via allosteric modulation .

  • Sigma-1 Receptors: Influencing cellular stress responses and ion channel regulation.

Metabolic Stability

The methyl ester group prolongs metabolic half-life by resisting hydrolysis in plasma. In contrast, carboxylic acid analogs (e.g., rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid) require frequent dosing due to rapid renal clearance.

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

Fluorinated piperidines are privileged structures in CNS drug design. Key applications include:

  • Anxiolytics: Targeting GABAergic pathways with reduced sedation compared to benzodiazepines .

  • Antiepileptics: Modulating sodium channel inactivation kinetics.

Challenges and Future Directions

Synthetic Scalability

Racemic syntheses often suffer from low enantiomeric excess (ee). Future work should explore asymmetric catalysis, such as Jacobsen’s hydrolytic kinetic resolution, to improve efficiency .

Target Validation

While computational models predict activity at GABA and sigma receptors, empirical validation via radioligand binding assays is essential.

Toxicity Profiling

Fluorinated compounds may inhibit cytochrome P450 enzymes. Detailed pharmacokinetic studies are needed to assess hepatic metabolism and drug-drug interaction risks .

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